3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol
Description
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a 5-chloro-substituted 1,3-thiazole ring. The presence of the chloro substituent on the thiazole ring enhances its lipophilicity and may influence binding interactions with biological targets, while the propanolamine backbone contributes to its solubility in polar solvents .
Properties
Molecular Formula |
C7H11ClN2OS |
|---|---|
Molecular Weight |
206.69 g/mol |
IUPAC Name |
3-amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H11ClN2OS/c1-4(2-9)6(11)7-10-3-5(8)12-7/h3-4,6,11H,2,9H2,1H3 |
InChI Key |
UKMXHFLADPOPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=NC=C(S1)Cl)O |
Origin of Product |
United States |
Biological Activity
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interaction with biological systems. Its structural characteristics suggest it may have applications in medicinal chemistry, particularly as an antimicrobial or antiparasitic agent.
The molecular formula of this compound is , with a molecular weight of approximately 206.69 g/mol. The presence of the chlorine atom in the thiazole ring enhances its reactivity, while the amino and hydroxyl groups facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁ClN₂OS |
| Molecular Weight | 206.69 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and the amino group allow for the formation of hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This mechanism is crucial for understanding its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens by disrupting cellular processes. For instance:
- In vitro studies : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the organism tested.
Antiparasitic Activity
The compound's thiazole structure is known for its efficacy against parasitic infections. Preliminary studies suggest it may inhibit certain kinases involved in the life cycle of malaria parasites:
- Targeting Plasmodium kinases : In vitro assays have shown that this compound can effectively inhibit PfGSK3 and PfPK6, two critical kinases in Plasmodium falciparum, with IC50 values in the low micromolar range (e.g., IC50 = 250 nM against PfGSK3) .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy :
- Antiparasitic Potential :
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound is compared below with three structurally related molecules:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
